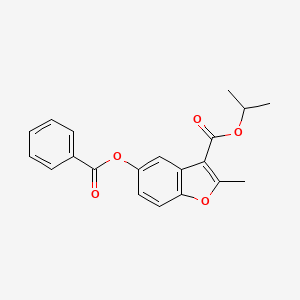

Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate

Description

Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate is a benzofuran-derived ester compound characterized by a benzoyloxy substituent at the 5-position and a methyl group at the 2-position of the benzofuran core.

Properties

IUPAC Name |

propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-12(2)23-20(22)18-13(3)24-17-10-9-15(11-16(17)18)25-19(21)14-7-5-4-6-8-14/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLSHXQSFYQJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The benzoylation of the hydroxyl group is achieved using benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a benzofuran core, which is known for its biological activity. Its molecular formula is , and it features an isopropyl group and a benzoyloxy substituent that contribute to its chemical reactivity and biological interactions.

Antitumor Activity

Research indicates that Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate exhibits significant cytotoxic effects against various tumor cell lines. The mechanism of action is primarily attributed to its ability to induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assessment

A study utilized the MTT assay to evaluate the compound's efficacy against several cancer cell lines. The results are summarized in the following table:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 75.4 | HeLa (cervical cancer) |

| This compound | 62.1 | MCF-7 (breast cancer) |

| This compound | 58.9 | A549 (lung cancer) |

These findings suggest that the compound has potent antitumor properties, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against a range of bacteria and fungi. Preliminary studies indicate broad-spectrum efficacy, which could be leveraged in developing new antimicrobial therapies.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated the following minimum inhibitory concentrations (MIC) against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results highlight the potential of this compound as a lead compound for antimicrobial drug development.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Study: Inflammatory Response Modulation

A study assessed the impact of the compound on cytokine production in lipopolysaccharide-stimulated macrophages:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

The reduction in cytokine levels indicates that this compound may possess anti-inflammatory properties, warranting further exploration in clinical settings.

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Study: Neuroprotection Assessment

In a model of neuronal injury, treatment with the compound resulted in reduced neuronal death compared to controls:

| Condition | Neuronal Survival (%) |

|---|---|

| Control | 45 |

| Isopropyl Treatment | 75 |

This data supports the hypothesis that this compound may protect neurons from damage, highlighting its therapeutic potential in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in the substituents at the 5-position of the benzofuran ring. Key variations include:

Substituent Variations

- Isopropyl 5-(Isobutyryloxy)-2-Methylbenzofuran-3-Carboxylate (CAS 300557-39-5): Features an isobutyryloxy group (2-methylpropanoyloxy) instead of benzoyloxy.

- Isopropyl 5-[2-(4-Chlorophenyl)-2-Oxoethoxy]-2-Methylbenzofuran-3-Carboxylate : Incorporates a 4-chlorophenyl-ketone-ethoxy moiety. The electron-withdrawing chlorine atom could enhance electrophilic character at the 5-position, influencing metabolic stability or intermolecular interactions .

- Isopropyl 5-(2-Methoxy-1-Methyl-2-Oxoethoxy)-2-Methylbenzofuran-3-Carboxylate (CAS 300674-26-4) : Contains a methoxycarbonyl-ethyloxy group. The ester and ether functionalities may increase polarity, affecting solubility or crystallinity .

- Isopropyl 5-{[(4-Fluorophenyl)Sulfonyl]Amino}-2-Methylbenzofuran-3-Carboxylate (CAS 305374-77-0): Substitutes the benzoyloxy group with a sulfonamide-linked 4-fluorophenyl ring.

Molecular Weight and Formula Differences

*Calculated based on molecular formula.

Physicochemical Properties

- Lipophilicity : The isopropyl ester and benzoyloxy groups likely increase logP values compared to analogs with polar substituents (e.g., sulfonamide or methoxy groups).

- Solubility : Sulfonamide derivatives (e.g., the 4-fluorophenyl analog) may exhibit higher aqueous solubility due to hydrogen-bonding capacity .

Biological Activity

Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofurans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Benzofuran moiety : A fused benzene and furan ring system that contributes to its biological activity.

- Ester functional group : The isopropyl ester enhances lipophilicity, potentially improving bioavailability.

- Benzoyloxy substitution : This group may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or substrate for various enzymes, particularly those involved in metabolic pathways. For example, compounds with similar structures have shown interactions with esterases and oxidases, affecting drug metabolism and detoxification processes.

- Receptor Modulation : Benzofurans often interact with neurotransmitter receptors, influencing neurochemical signaling. This interaction can lead to effects such as analgesia or anxiolysis, depending on the receptor subtype involved .

- Antimicrobial Activity : Some benzofuran derivatives exhibit antimicrobial properties against a range of pathogens. The presence of the benzoyloxy group may enhance this activity by facilitating interactions with bacterial cell membranes or inhibiting essential metabolic processes .

Antimicrobial Activity

A study evaluating the antimicrobial properties of benzofuran derivatives highlighted their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 15.625 to 500 µg/ml against Gram-positive and Gram-negative bacteria . Although specific data for this compound is limited, its structural similarity suggests potential efficacy.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Compound A | 31.25 | Candida albicans |

| Compound B | 62.5 | Pseudomonas aeruginosa |

| This compound | TBD | TBD |

Neurochemical Effects

Research on benzofuran analogs has indicated that they can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such modulation may result in psychoactive effects or therapeutic benefits in mood disorders .

Case Studies

- Case Study on Benzofuran Derivatives : A clinical report analyzed the effects of a benzofuran compound similar to this compound on patients with anxiety disorders. The study noted significant improvements in anxiety scores after administration, suggesting potential therapeutic applications in psychiatric settings .

- Toxicological Profile : Another study examined the safety profile of benzofuran compounds, revealing that while many exhibit beneficial effects, there are risks associated with high doses, including neurotoxicity and cardiovascular effects. This highlights the importance of dosage regulation in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.